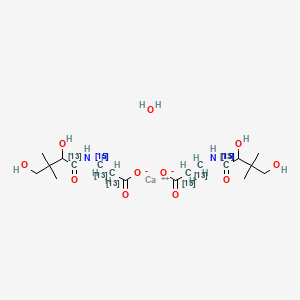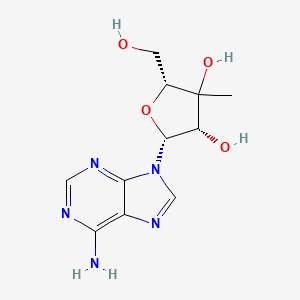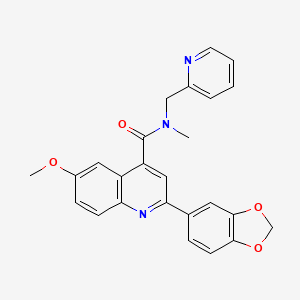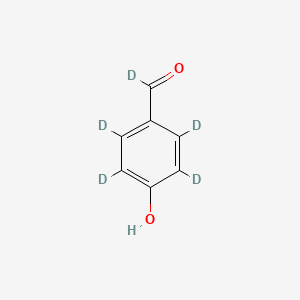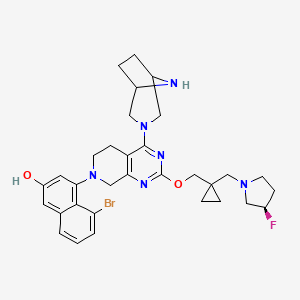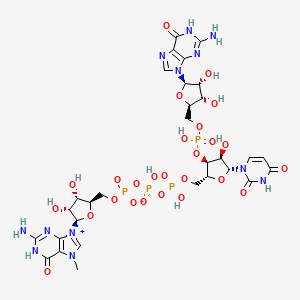
m7GpppUpG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m7GpppUpG is an oligonucleotide and a trinucleotide cap analogue, specifically an M7GpppNpG analogue. It is used as a chemical tool for the synthesis of RNA featuring either cap 0 or cap 1 structures . This compound is significant in the study of RNA biology and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppUpG involves the chemical assembly of nucleotides to form the trinucleotide cap structure. The process typically includes the use of phosphoramidite chemistry, where nucleoside phosphoramidites are sequentially added to a growing oligonucleotide chain . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle the repetitive addition of nucleotides efficiently. The purification of the final product is achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
m7GpppUpG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced nucleotides. Substitution reactions can result in modified nucleotides with different functional groups .
Scientific Research Applications
m7GpppUpG has a wide range of applications in scientific research:
Chemistry: Used as a chemical tool for the synthesis of RNA with specific cap structures.
Biology: Helps in studying the role of RNA caps in gene expression and RNA stability.
Industry: Used in the production of synthetic RNA for research and therapeutic purposes .
Mechanism of Action
m7GpppUpG exerts its effects by mimicking the natural cap structures found at the 5’ end of eukaryotic mRNA. These cap structures are crucial for the stability, translation, and processing of mRNA. The compound interacts with cap-binding proteins and enzymes involved in mRNA metabolism, thereby influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
m7GpppG: Another trinucleotide cap analogue used for similar purposes.
m7GpppA: A cap analogue with adenine as the first transcribed nucleotide.
m7GpppC: A cap analogue with cytosine as the first transcribed nucleotide
Uniqueness
m7GpppUpG is unique due to its specific structure, which allows it to be used in the synthesis of RNA with cap 0 or cap 1 structures. This versatility makes it a valuable tool in RNA research and therapeutic development .
Properties
Molecular Formula |
C30H40N12O26P4 |
|---|---|
Molecular Weight |
1108.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C30H40N12O26P4/c1-39-8-42(22-14(39)24(50)38-29(32)36-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)40-3-2-12(43)34-30(40)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)41-7-33-13-21(41)35-28(31)37-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H10-,31,32,34,35,36,37,38,43,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChI Key |
CGUSAPZCEXDQPE-POYLIAOGSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
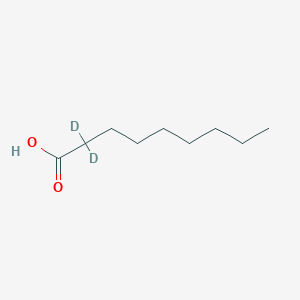
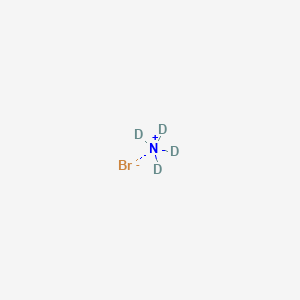
![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)

